Descarboxyl Febuxostat-d9
Description
Descarboxyl Febuxostat-d9 (CAS: 1335202-60-2) is a deuterated analog of the Febuxostat impurity, Descarboxyl Febuxostat. Its molecular formula is C15H7D9N2OS (molecular weight: 281.43 g/mol), featuring nine deuterium atoms replacing hydrogens in the parent compound. This isotopologue is primarily used as an internal reference standard in mass spectrometry-based analytical methods for quality control (QC) and quality assurance (QA) during the production of Febuxostat, a xanthine oxidase inhibitor prescribed for hyperuricemia and gout . Its deuterated structure ensures minimal interference with the analyte while improving quantification accuracy in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₁₅H₇D₉N₂OS |
|---|---|
Molecular Weight |
281.42 |
Synonyms |
2-(2-Methylpropoxy)-5-(4-methyl-2-thiazolyl)benzonitrile-d9; _x000B_2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Descarboxyl Febuxostat-d9 and related Febuxostat derivatives:
Research Findings and Data Gaps
- Stability: this compound degrades rapidly under ambient conditions, necessitating storage at -20°C . In contrast, non-deuterated impurities like 3-Descyano Febuxostat exhibit greater stability, making them easier to handle .
- Synthesis Challenges: Deuterated compounds like this compound require specialized synthesis routes, increasing production costs compared to non-deuterated analogs .
- Regulatory Compliance: The FDA mandates stringent validation of deuterated standards for ANDA filings, whereas non-deuterated impurities may only require identity confirmation .
Q & A
Q. What ethical frameworks guide the use of this compound in preclinical animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and justify sample sizes via power analysis. Include humane endpoints and anesthesia protocols in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
